molecular formula C18H19F3N4O6S B10947748 3-[(acetyloxy)methyl]-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10947748
M. Wt: 476.4 g/mol
InChI Key: VIOHAEUPVFQPIE-UHFFFAOYSA-N
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Description

3-[(Acetyloxy)methyl]-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in various fields This compound is characterized by its unique bicyclic structure, which includes a thiazolidine ring fused to a β-lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(acetyloxy)methyl]-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: The initial step involves the condensation of a cysteine derivative with a β-lactam precursor under acidic conditions to form the thiazolidine ring.

    Introduction of the Pyrazolyl Group: The pyrazolyl group is introduced through a nucleophilic substitution reaction using a suitable pyrazole derivative and a halogenated intermediate.

    Acetylation: The acetyloxy group is introduced by acetylation of the hydroxymethyl group using acetic anhydride in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate with a carboxylic acid derivative under peptide coupling conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(Acetyloxy)methyl]-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(Acetyloxy)methyl]-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the treatment of bacterial infections, given its structural similarity to β-lactam antibiotics.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(acetyloxy)methyl]-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its potential antimicrobial activity, the compound is believed to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, similar to other β-lactam antibiotics. This binding disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: A well-known β-lactam antibiotic with a similar thiazolidine-β-lactam structure.

    Cephalosporin: Another class of β-lactam antibiotics with a similar mechanism of action but a different core structure.

    Carbapenem: A class of β-lactam antibiotics known for their broad-spectrum activity and resistance to β-lactamase enzymes.

Uniqueness

3-[(Acetyloxy)methyl]-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to the presence of the pyrazolyl and acetyloxy groups, which confer distinct chemical properties and potential biological activities. These functional groups may enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C18H19F3N4O6S

Molecular Weight

476.4 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H19F3N4O6S/c1-7-4-11(18(19,20)21)23-25(7)8(2)14(27)22-12-15(28)24-13(17(29)30)10(5-31-9(3)26)6-32-16(12)24/h4,8,12,16H,5-6H2,1-3H3,(H,22,27)(H,29,30)

InChI Key

VIOHAEUPVFQPIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)C(F)(F)F

Origin of Product

United States

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